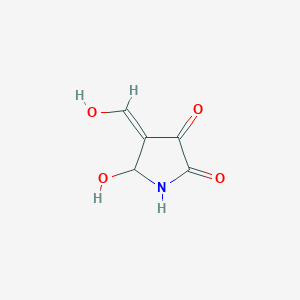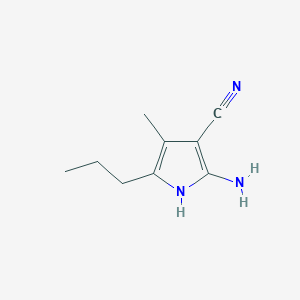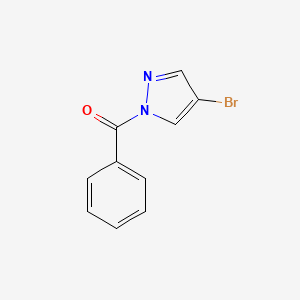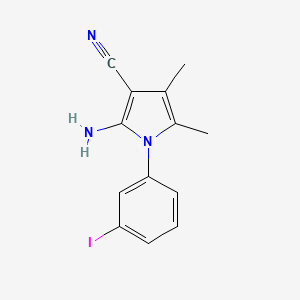
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The presence of hydroxyl and hydroxymethylene groups in its structure makes it a unique compound with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione typically involves the construction of the pyrrolidine-2,3-dione core followed by functionalization at the 4 and 5 positions. One common method involves the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized to form the pyrrolidine-2,3-dione core . The hydroxyl and hydroxymethylene groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyl and hydroxymethylene groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Lacks the hydroxyl and hydroxymethylene groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2,3-dioxopyrrolidine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is unique due to the presence of both hydroxyl and hydroxymethylene groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in both chemical synthesis and biological applications .
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
(4E)-5-hydroxy-4-(hydroxymethylidene)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1,4,7,9H,(H,6,10)/b2-1- |
InChI Key |
QBSHBZZBYDYWOL-UPHRSURJSA-N |
Isomeric SMILES |
C(=C/1\C(NC(=O)C1=O)O)\O |
Canonical SMILES |
C(=C1C(NC(=O)C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)

![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)

